Methyl 2-(hexyloxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hexoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHROUGPIFOQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394143 | |
| Record name | methyl 2-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56306-81-1 | |
| Record name | methyl 2-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Benzoate Ester Chemistry
Benzoate (B1203000) esters are a well-established class of organic compounds formed from the condensation of benzoic acid or its derivatives with an alcohol. ontosight.aiwikipedia.orgwikipedia.org Simple benzoate esters, such as methyl benzoate and ethyl benzoate, are known for their characteristic pleasant odors and are utilized in perfumery and as flavoring agents. wikipedia.orgwikipedia.org The fundamental structure consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom of the ester linkage.
Alkoxybenzoate esters, including Methyl 2-(hexyloxy)benzoate, are a significant subclass where the benzene ring is substituted with one or more alkoxy (-OR) groups. This addition dramatically expands the chemical and physical diversity of the benzoate ester family. The nature of the alkoxy group—specifically the length and branching of the alkyl chain—and its position on the aromatic ring are critical determinants of the molecule's properties. mdpi.comtandfonline.com Research has shown that even minor modifications to the molecular geometry, such as the length of the alkoxy chain, can lead to significant changes in the material's behavior, particularly its mesomorphic (liquid crystalline) properties. mdpi.commdpi.com
The synthesis of these compounds typically follows established esterification protocols, such as the reaction between an appropriate alkoxybenzoic acid and an alcohol in the presence of a catalyst, or the alkylation of a hydroxybenzoate ester. mdpi.combiorxiv.org For instance, a general route to a related compound, 4-(hexyloxy)benzoic acid, involves the O-alkylation of a hydroxybenzaldehyde with 1-bromohexane (B126081), followed by oxidation of the aldehyde group to a carboxylic acid. biorxiv.org This acid can then be esterified to produce the desired ester.
| Related Benzoate Ester Properties | Methyl Benzoate | Ethyl Benzoate | Benzyl Benzoate |
| Molecular Formula | C8H8O2 wikipedia.org | C9H10O2 wikipedia.org | C14H12O2 atamanchemicals.com |
| Molar Mass | 136.15 g/mol | 150.177 g/mol wikipedia.org | 212.24 g/mol |
| Appearance | Colorless liquid wikipedia.org | Colorless liquid wikipedia.org | Colorless to pale yellow liquid or solid atamanchemicals.com |
| Solubility in water | Poorly soluble wikipedia.org | Almost insoluble wikipedia.org | Insoluble atamanchemicals.com |
| Odor | Pleasant, reminiscent of feijoa fruit wikipedia.org | Sweet, fruity, wintergreen wikipedia.org | Slightly balsamic atamanchemicals.com |
Interdisciplinary Relevance and Emerging Research Directions
The study of alkoxybenzoate esters extends far beyond traditional organic chemistry, finding significant relevance in materials science, particularly in the field of liquid crystals (LCs). mdpi.combohrium.com Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and calamitic (rod-shaped) molecules like many alkoxybenzoate esters are prime candidates for forming these phases. mdpi.comresearchgate.net The anisotropic nature of these molecules allows them to self-assemble into ordered structures that can be manipulated by external stimuli such as electric or magnetic fields, making them essential components in display technologies and optical systems. google.com
Emerging research is heavily focused on designing and synthesizing novel alkoxybenzoate derivatives to create materials with specific, tunable properties. mdpi.commdpi.com Key research directions include:
Liquid Crystal Polymers (LCPs): Incorporating reactive groups, such as acrylates, onto alkoxybenzoate structures allows them to be polymerized. This creates cross-linked networks, or liquid crystal elastomers (LCEs), which are being investigated for use in advanced applications like actuators, sensors, and smart films that can change shape or optical properties in response to stimuli. biosynth.comalfa-chemistry.com For example, 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) is a liquid crystalline monomer used to produce optical films like polarizers and waveplates.
Supramolecular Chemistry: The ester and alkoxy functionalities can participate in non-covalent interactions, such as hydrogen bonding, to form complex, self-assembled supramolecular structures. bohrium.comacs.org These interactions are being harnessed to design new gels, sensors, and materials for controlled release applications. acs.org
Photoswitchable Materials: The integration of photosensitive units, like azobenzene (B91143) groups, into the core structure of alkoxybenzoate esters creates molecules that can undergo reversible isomerization upon exposure to light. researchgate.net This opens up possibilities for developing light-responsive materials for applications in optical data storage, photopharmacology, and smart adhesives. researchgate.net
The interdisciplinary nature of this research field combines synthetic organic chemistry with materials science, physics, and engineering to develop next-generation functional materials. nih.gov
Scope and Objectives of Contemporary Investigations into Alkoxybenzoate Systems
Direct Esterification and Transesterification Approaches for Alkoxybenzoates
The synthesis of the ester moiety in alkoxybenzoates like methyl 2-(hexyloxy)benzoate can be achieved through several reliable methods. These range from classical acid-catalyzed reactions to milder, more specialized techniques using coupling agents or enzymes.
Acid-Catalyzed Fischer Esterification Mechanisms
Fischer-Speier esterification is a cornerstone of organic synthesis used to form esters from a carboxylic acid and an alcohol, catalyzed by a strong acid. wikipedia.org The synthesis of this compound via this method would involve the reaction of 2-(hexyloxy)benzoic acid with methanol (B129727) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). chemistrysteps.comorganic-chemistry.org
The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.com
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-(hexyloxy)benzoic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org
Nucleophilic Attack: The nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). wikipedia.orgbyjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can be facilitated by another molecule of the alcohol. wikipedia.org
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond. wikipedia.org
Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.com
Because the reaction is in equilibrium, strategies must be employed to drive it towards the product. This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgchemistrysteps.com
Carbodiimide-Mediated Coupling Reactions (e.g., DCC/DMAP)
For substrates that are sensitive to the harsh conditions of strong acids and high temperatures, the Steglich esterification offers a mild alternative. organic-chemistry.org This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgrsc.org
To synthesize this compound, 2-(hexyloxy)benzoic acid would be treated with methanol in the presence of DCC and DMAP, typically in an inert solvent like dichloromethane (B109758) (DCM). nih.govchemicalbook.com
The mechanism proceeds as follows:
Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org
Catalysis by DMAP: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This forms a reactive acyl-pyridinium intermediate ("active ester"). This step is crucial for accelerating the reaction for alcohols. organic-chemistry.orgrsc.org
Nucleophilic Attack by Alcohol: The methanol molecule then reacts with the highly electrophilic acyl-pyridinium intermediate.
Product Formation: The ester, this compound, is formed along with the regeneration of the DMAP catalyst. The DCC is consumed and converted into N,N'-dicyclohexylurea (DCU), a stable urea (B33335) derivative that is insoluble in many organic solvents and can be removed by filtration. organic-chemistry.orgnih.gov
This method is highly efficient under mild, often room-temperature, conditions and avoids the production of water. rsc.org
Advanced Catalytic Systems for Ester Formation
Research has focused on developing more efficient and environmentally benign catalysts for esterification, particularly solid acid catalysts that can be easily recovered and reused. One such system involves using phosphoric acid-modified Montmorillonite K10 clay (PMK). ijstr.orgepa.gov This catalyst has been shown to be effective for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions. ijstr.orgepa.gov Benzoic acids with both electron-donating and electron-withdrawing groups undergo smooth reaction to provide high yields. ijstr.org Other advanced systems include the use of hafnium(IV) or zirconium(IV) salts for direct ester condensation. organic-chemistry.org
| Catalytic System | Typical Reactants | Key Advantages | Reference |
|---|---|---|---|
| Phosphoric acid modified Montmorillonite K-10 (PMK) | Substituted Benzoic Acid + Alcohol | Solvent-free conditions, reusable catalyst, high yields. | ijstr.orgepa.gov |
| Hafnium(IV) or Zirconium(IV) salts | Carboxylic Acid + Alcohol | Effective for direct ester condensation. | organic-chemistry.org |
| AlPO₄ (in gas phase) | Substituted Benzoic Acid + Alcohol | Applicable for gas-phase reactions, studied with Hammett equation. | cdnsciencepub.com |
| Imidazolium ionic liquid-supported sulfonic acids | Benzoic Acid + Alcohol | High catalytic activity, catalyst can be reused after water removal. | researchgate.net |
Enzymatic Synthesis Pathways
Enzymatic catalysis offers a green and highly selective alternative to chemical methods for ester synthesis. Lipases are the most commonly used enzymes for this purpose, capable of catalyzing esterification and transesterification reactions under mild conditions. researchgate.net For instance, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has been shown to be a highly active catalyst for the transesterification of methyl benzoate (B1203000) with n-hexanol to produce hexyl benzoate. acs.org A similar transesterification could be envisioned to produce this compound by reacting a different ester with methanol, or more directly, through the direct esterification of 2-(hexyloxy)benzoic acid and methanol.
Another example is the use of Candida rugosa lipase, which has been successfully used for the direct esterification of benzoic acid in a heterogeneous medium. researchgate.net The synthesis of various alkyl benzoates has been explored using immobilized lipases, often in solvent-free systems, which are advantageous from an environmental perspective. nih.govsci-hub.se
| Enzyme | Reaction Type | Example Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Novozym 435 (Immobilized Candida antarctica lipase B) | Transesterification | Methyl benzoate + n-hexanol | Optimal conversion of 97% at 60 °C in 6 hours under microwave irradiation. | acs.org |
| Candida rugosa lipase | Direct Esterification | Benzoic acid + Methanol | One of the first examples of direct enzymatic esterification of benzoic acid with good yields. | researchgate.net |
| Immobilized Candida cylindracea (CCL) | Transesterification | Ethyl benzoate + Propanol | Effective in solvent-free synthesis of propyl benzoate; follows ternary complex model. | nih.gov |
| Lipozyme TL-IM | Acylation (Esterification) | Benzoic anhydride (B1165640) + Benzyl alcohol | High conversion (92%) in a solvent-free batch process. | sci-hub.se |
Alkylation and Etherification Protocols for Hexyloxy Moiety Introduction
The synthesis of the target molecule requires the presence of the hexyloxy ether linkage on the benzene (B151609) ring. This is typically introduced prior to the esterification step by modifying a benzoic acid precursor.
Synthesis of Hexyloxy-Substituted Benzoic Acid Precursors
The most common and versatile method for preparing the necessary 2-(hexyloxy)benzoic acid precursor is the Williamson ether synthesis. britannica.comwikipedia.org This reaction forms an ether from an organohalide and an alkoxide. wikipedia.org In this specific case, the synthesis would start with a 2-hydroxybenzoic acid derivative, such as salicylic (B10762653) acid or its ester, methyl salicylate (B1505791).
The synthesis pathway using methyl salicylate as the starting material would be:
Deprotonation: The phenolic hydroxyl group of methyl salicylate is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a sodium or potassium salt (an aryloxide). byjus.com
Nucleophilic Substitution (Sₙ2): The resulting aryloxide ion acts as a nucleophile and attacks a primary hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane, via an Sₙ2 mechanism. wikipedia.org The halide ion is displaced, forming the ether linkage and yielding this compound directly.
Hydrolysis (if starting from salicylic acid): If salicylic acid is used instead, the Williamson ether synthesis would produce 2-(hexyloxy)benzoic acid. This product would then be esterified with methanol in a subsequent step as described in section 2.1.
The Williamson ether synthesis is broadly applicable and remains one of the most popular methods for preparing asymmetrical ethers. wikipedia.org The reaction conditions, such as solvent (e.g., acetonitrile (B52724), DMF) and temperature (50-100 °C), can be optimized to achieve high yields. byjus.com
| Starting Material | Reagents | Product | Reaction Name | Reference |
|---|---|---|---|---|
| Methyl 2-hydroxybenzoate (Methyl Salicylate) | 1. Base (e.g., K₂CO₃, NaOH) 2. 1-Bromohexane | This compound | Williamson Ether Synthesis | wikipedia.orgbyjus.com |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 1. Base (e.g., K₂CO₃, NaOH) 2. 1-Bromohexane | 2-(hexyloxy)benzoic Acid | Williamson Ether Synthesis | wikipedia.orgbyjus.com |
| Ethylparaben (Ethyl 4-hydroxybenzoate) | 1. NaOH, KI 2. 6-chloro-1-hexanol | Ethyl 4-(6-hydroxyhexyloxy)benzoate | Williamson Ether Synthesis | chemicalbook.com |
Aromatic Ether Formation Reactions
The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including aryl ethers like this compound. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.org In a typical synthesis of this compound, a phenol, such as methyl salicylate (methyl 2-hydroxybenzoate), is first deprotonated with a strong base like sodium hydride (NaH) to form a more nucleophilic phenoxide ion. libretexts.org This alkoxide then attacks a primary alkyl halide, in this case, 1-bromohexane, displacing the bromide to form the ether. wvu.edu The use of a primary alkyl halide is crucial as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. wikipedia.org
Another significant method for forming aryl ethers is the Ullmann condensation. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgbyjus.com Traditional Ullmann reactions required harsh conditions, including high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org This method is particularly useful for synthesizing diaryl ethers but can also be applied to alkyl aryl ethers. organic-chemistry.org
| Reaction | Key Reagents | Mechanism | Typical Conditions |
| Williamson Ether Synthesis | Phenol (e.g., Methyl Salicylate), Strong Base (e.g., NaH), Primary Alkyl Halide (e.g., 1-Bromohexane) | S(_N)2 | 50-100 °C, Reflux for 1-8 hours wikipedia.org |
| Ullmann Condensation | Aryl Halide, Alcohol, Copper Catalyst | Copper-catalyzed nucleophilic aromatic substitution | High temperatures (>200 °C), Polar solvents (e.g., DMF) wikipedia.org |
Multicomponent Reaction Strategies in Alkoxybenzoate Synthesis (e.g., Ugi Reaction)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer a highly efficient route to complex molecules. sciepub.com The Ugi four-component condensation (U-4CC) is a prominent example of an MCR. organic-chemistry.org The classical Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org
While not a direct route to this compound itself, the principles of the Ugi reaction can be adapted to create complex alkoxybenzoate derivatives. For instance, a synthetic strategy could employ an alkoxybenzoate-containing starting material as one of the four components. The reaction is known for its high atom economy and typically proceeds rapidly under mild, often uncatalyzed, conditions. slideshare.net The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.orgwikipedia.org This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. wikipedia.org A final nucleophilic attack by the carboxylate anion and subsequent Mumm rearrangement yields the stable α-acylamino carboxamide product. wikipedia.org The versatility of the Ugi reaction allows for the creation of large chemical libraries for screening purposes. wikipedia.org
Green Chemistry Principles in Scalable Synthesis of Alkoxybenzoate Esters
The application of green chemistry principles to the synthesis of alkoxybenzoate esters aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.
Solvent-Free and Microwave-Assisted Reaction Conditions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In esterification processes, microwave irradiation can significantly reduce reaction times, often from hours to minutes. scispace.com For example, the esterification of benzoic acid can be completed in just six minutes under microwave conditions with a catalytic amount of sulfuric acid. scispace.com This rapid heating, combined with solvent-free conditions, aligns with green chemistry goals by reducing energy consumption and eliminating the need for potentially hazardous organic solvents. scispace.com Research has demonstrated the successful synthesis of various esters under microwave irradiation, sometimes in dry media or using a heteropoly acid as a catalyst, completely avoiding organic solvents. scispace.com Solvent-free approaches, such as grinding substrates with a catalyst like zinc oxide, have also proven effective for certain condensation reactions leading to ester precursors. researchgate.net
Catalyst Optimization for Enhanced Sustainability
Catalyst selection is critical for developing sustainable synthetic processes. For alkoxybenzoate synthesis, which involves esterification, traditional acid catalysts can be corrosive and difficult to separate from the reaction mixture. Green alternatives focus on recyclable, heterogeneous catalysts.
Solid acid catalysts are a major area of focus. Examples include:
Sulfonic acid-functionalized polymers: Hyper-cross-linked porous polyphenols functionalized with sulfonic acid groups have been shown to effectively catalyze esterification reactions at room temperature and are readily recyclable. acs.org
Silica-supported sulfonic acids: These catalysts are robust, water-tolerant, and can be used for the selective esterification of acids with stoichiometric amounts of alcohols under mild, solvent-free conditions. beilstein-journals.org
Magnetic Nanoparticles: Catalysts based on magnetite (Fe(_3)O(_4)), either pure or coated with silica (B1680970), offer high catalytic activity for esterification. biofueljournal.com Their key advantage is the ease of recovery using an external magnet, allowing for simple recycling without significant loss of activity. biofueljournal.com
Simple Metal Salts: Zinc(II) salts, such as zinc oxide, have been identified as effective, recyclable catalysts for the solvent-free esterification of fatty acids, which can be analogous to the synthesis of certain benzoate esters. nih.gov
Zeolites and Clays (B1170129): Materials like H-ZSM-5 zeolites and various clays (e.g., montmorillonite) can serve as inexpensive and environmentally benign solid acid catalysts. ias.ac.in
These advanced catalysts reduce waste, avoid corrosive reagents, and simplify product purification, making the scalable synthesis of alkoxybenzoate esters more sustainable. beilstein-journals.orgbiofueljournal.com
| Green Chemistry Approach | Method | Advantages |
| Energy Efficiency | Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), reduced energy use. scispace.comnih.gov |
| Waste Reduction | Solvent-Free Reactions | Eliminates solvent waste, simplifies purification. sciepub.comresearchgate.net |
| Sustainable Catalysis | Recyclable Solid Acid Catalysts (e.g., supported sulfonic acids, magnetic nanoparticles) | Easy separation and reuse, non-corrosive, reduces catalyst waste and contamination. acs.orgbeilstein-journals.orgbiofueljournal.com |
Post-Synthesis Functionalization and Derivatization
Once the core structure of this compound is assembled, it can be further modified to create a variety of derivatives with tailored properties. A common modification is the halogenation of the alkyloxy side chain.
Bromination of Alkyl Chains
The bromination of the hexyloxy side chain can be achieved through a free-radical halogenation process. orgoreview.com The Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light, is a standard method for this type of transformation. mychemblog.com This reaction is highly selective for allylic and benzylic positions because the resulting radical intermediates are stabilized by resonance. orgoreview.com
For a saturated alkyl chain like the hexyloxy group in this compound, the reaction proceeds via a free-radical chain mechanism but with less regioselectivity compared to substrates with benzylic hydrogens. pw.live The mechanism involves three key steps:
Initiation: Homolytic cleavage of the initiator or bromine molecule to produce bromine radicals (Br•). orgoreview.com
Propagation: A bromine radical abstracts a hydrogen atom from the alkyl chain to form HBr and an alkyl radical. This radical then reacts with a bromine molecule (Br(_2)) to yield the brominated product and another bromine radical, which continues the chain. orgoreview.com NBS serves as a source of a low, constant concentration of Br(_2) by reacting with the HBr generated during propagation. blogspot.com
Termination: The reaction concludes when radicals combine with each other. orgoreview.com
While bromination can occur at any of the carbon atoms on the hexyloxy chain, the selectivity is influenced by the relative stability of the secondary radical intermediates over the primary radical at the terminal carbon.
Amidation Reactions of Benzoate Esters
The conversion of esters to amides, a reaction known as aminolysis, is a fundamental transformation in organic synthesis. For benzoate esters, including derivatives like this compound, this reaction involves the nucleophilic acyl substitution of the alkoxy group (-OR) with an amino group (-NHR' or -NR'R''). This process is crucial for creating the amide bond, a key structural motif in many pharmaceuticals and functional materials. While direct amidation of esters can be challenging due to the relatively low reactivity of esters compared to other acylating agents like acyl chlorides, several effective methodologies have been developed. These strategies range from catalyst-free approaches under specific conditions to reactions promoted by bases or various catalytic systems.
General Reaction for Aminolysis of a Benzoate Ester:

The mechanism for this reaction is analogous to the base-promoted hydrolysis of esters, involving a nucleophilic attack by the amine on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the alcohol to yield the amide product. libretexts.org Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have examined possible concerted and stepwise mechanistic pathways, indicating similar activation energies for both. acs.orgnih.gov The use of a general base catalyst has been shown to result in considerable energy savings, facilitating the proton-transfer processes. nih.gov
Several modern synthetic strategies have been developed to improve the efficiency and applicability of the direct amidation of benzoate esters.
Base-Promoted Direct Amidation
The direct amidation of unactivated esters can be effectively promoted by strong bases. rsc.org Potassium tert-butoxide (t-BuOK) is commonly used, and its effectiveness can depend on the reaction partners and solvent. rsc.org For instance, ball-milling, a mechanochemical technique, allows for the solvent-free direct amidation of various aryl and alkyl esters using substoichiometric amounts of KOtBu. ucl.ac.uk This method is applicable to a wide array of secondary and primary amines. ucl.ac.uk The reaction scope has been demonstrated with ethyl benzoate as a model ester, reacting with various cyclic secondary amines to deliver the corresponding amides in good to excellent yields. researchgate.net
The table below illustrates the scope of base-promoted amidation using ethyl benzoate and various amines via ball-milling.
Table 1: Base-Promoted Amidation of Ethyl Benzoate via Ball-Milling researchgate.net
| Amine | Product | Yield (%) |
| Morpholine | 4-(Benzoyl)morpholine | 98 |
| Piperazine | 1-Benzoylpiperazine | 85 |
| Piperidine | 1-Benzoylpiperidine | 98 |
| Pyrrolidine | 1-Benzoylpyrrolidine | 95 |
| Azepane | 1-Benzoylazepane | 49 |
Reaction Conditions: Ethyl benzoate (1 eq), amine (1.2 eq), KOtBu (0.3 eq), ball-milling.
Catalytic Amidation
To circumvent the need for stoichiometric strong bases and often harsh conditions, catalytic methods have been developed. These can involve transition metals, abundant earth metals, or heterogeneous catalysts.
Heterogeneous Catalysis : Niobium(V) oxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net It demonstrates high activity for the reaction between methyl benzoate and various amines. researchgate.netscilit.com The catalytic activity is attributed to the activation of the ester's carbonyl group by Lewis acid sites on the Nb₂O₅ surface. researchgate.net
Alkaline Earth Metal Catalysis : Simple, inexpensive, and non-toxic calcium salts have been shown to catalyze the direct amidation of esters. ru.nl Calcium iodide (CaI₂) is particularly effective for the reaction between unactivated carboxylic esters and primary amines. ru.nl The reaction proceeds well with various methyl benzoates, although it is less effective for deactivated esters. ru.nl Notably, this catalytic system is generally not effective for secondary amines. ru.nl
The table below presents data on the CaI₂-catalyzed amidation of methyl benzoate.
Table 2: CaI₂-Catalyzed Amidation of Methyl Benzoate with Primary Amines ru.nl
| Amine | Catalyst Loading (mol%) | Conversion (%) |
| Benzylamine | 10 | 92 |
| 4-Methoxybenzylamine | 10 | 84 |
| Furfurylamine | 10 | 85 |
| Hexylamine | 10 | 84 |
Reaction Conditions: Methyl benzoate (1 eq), amine (1.2 eq), CaI₂ in toluene (B28343) at 110 °C for 4 hours.
Catalyst-Free Amidation in Water
In a push towards more environmentally friendly synthetic methods, direct amidation of esters has been achieved using water as a green solvent without any catalyst or additives. nih.gov The reaction between phenyl benzoate and various amines proceeds at 110 °C, affording the corresponding amides in moderate to good yields. nih.gov This method relies on high temperatures to drive the reaction forward and has been demonstrated on a gram scale. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular topology, carbon framework, and connectivity of atoms within the this compound molecule.
High-resolution proton (¹H) NMR spectroscopy is instrumental in defining the molecular topology of this compound by identifying the different chemical environments of the hydrogen atoms. The ¹H NMR spectrum of a related compound, methyl 2-hydroxybenzoate, shows six distinct chemical environments for its eight protons. docbrown.info In this compound, the protons of the hexyloxy chain, the aromatic ring, and the methyl ester group each produce unique signals, characterized by their chemical shift (δ), integration, and splitting pattern.
The chemical shifts are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The integration of each signal corresponds to the number of protons in that specific environment. Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets (e.g., singlets, doublets, triplets), providing valuable information about the connectivity of the atoms. For instance, in a similar structure, the resonance for a ring carbon proton can be split into a doublet by a neighboring ring carbon proton. docbrown.info
Table 1: Representative ¹H NMR Data for Compounds with Structural Similarities to this compound
| Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity |
| Aromatic Protons | 6.4 - 8.2 | m |
| -OCH₃ (ester) | ~3.87 | s |
| -OCH₂- (ether) | ~4.03 | t |
| -CH₂- (alkyl chain) | 1.33 - 1.83 | m |
| Terminal -CH₃ | ~0.92 | t |
Data compiled from studies on analogous structures. docbrown.inforsc.orgbiorxiv.org s: singlet, t: triplet, m: multiplet
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's electronic environment.
For example, the carbonyl carbon of the ester group typically appears at a high chemical shift (downfield), while the carbons of the alkyl chain in the hexyloxy group appear at lower chemical shifts (upfield). docbrown.info The aromatic carbons show signals in the intermediate region. The ¹³C NMR spectrum of methyl 2-hydroxybenzoate, a closely related compound, confirms the presence of eight distinct carbon environments, corresponding to the eight carbon atoms in the molecule. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Based on Analogous Compounds
| Carbon Atom | Chemical Shift (δ) Range (ppm) |
| C=O (ester) | 165 - 170 |
| Aromatic C-O | 150 - 165 |
| Aromatic C-H & C-C | 110 - 140 |
| -OCH₃ (ester) | ~52 |
| -OCH₂- (ether) | ~68 |
| -CH₂- (alkyl chain) | 14 - 32 |
| Terminal -CH₃ | ~14 |
Data compiled from studies on analogous structures. rsc.orgbiorxiv.orgtandfonline.com
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum of this compound would confirm the sequence of protons in the hexyloxy chain and their relationship with the aromatic protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). In the context of this compound, HMBC would be crucial for connecting the methyl protons of the ester to the carbonyl carbon, and the protons of the hexyloxy group to the aromatic ring. For instance, in a similar indole-containing molecule, HMBC was used to establish a linkage between a methylene (B1212753) unit and a carbonyl carbon. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The FT-IR spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds.
Key characteristic absorptions include:
C=O Stretch (Ester): A strong absorption band is expected in the region of 1730-1715 cm⁻¹. vscht.cz For methyl 2-hydroxybenzoate, this peak appears around 1680 cm⁻¹. docbrown.info
C-O Stretch (Ester and Ether): Bands corresponding to the C-O stretching vibrations of the ester and ether linkages are typically observed in the 1300-1000 cm⁻¹ region. docbrown.infordd.edu.iq
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds in the benzene ring usually appear in the 1600-1450 cm⁻¹ range. docbrown.info
C-H Stretch (Aliphatic and Aromatic): C-H stretching vibrations for the sp³ hybridized carbons of the hexyloxy and methyl groups are expected just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring appear just above 3000 cm⁻¹. docbrown.infordd.edu.iq
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1730 - 1715 |
| Ether | C-O Stretch | 1300 - 1000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Alkyl Chain | C-H Stretch | 2960 - 2850 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
Data compiled from general spectroscopic tables and studies on similar compounds. vscht.czdocbrown.infordd.edu.iq
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, MS provides a molecular fingerprint.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique particularly useful for analyzing molecules, minimizing fragmentation and typically showing the molecular ion peak. In the analysis of benzoate esters and related molecules, a suitable matrix is crucial for efficient energy transfer from the laser to the analyte.
Research Findings: While specific MALDI-TOF MS data for this compound is not prevalent in public literature, studies on analogous compounds provide insight into the expected analytical conditions. For complex esters containing a hexyloxybenzoate moiety, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix. tandfonline.com Another effective matrix for esters is 2,5-dihydroxybenzoic acid (DHB), which, when combined with lithium salts, can enhance ionization and produce prominent lithium adducts [M+Li]⁺. nih.gov For this compound (molecular weight 236.31 g/mol ), analysis would likely show a prominent molecular ion peak, such as the protonated molecule [M+H]⁺ at m/z 237.3, or adducts with sodium [M+Na]⁺ at m/z 259.3 or potassium [M+K]⁺ at m/z 275.4. mdpi.com The choice of matrix and sample preparation technique is critical; the dried-droplet method is common, where the analyte is co-crystallized with the matrix on a target plate before being introduced into the mass spectrometer. nih.govnih.gov
Table 3.3.1: Typical Matrices for MALDI-TOF MS Analysis of Benzoate Esters
| Matrix | Abbreviation | Common Analytes | Observed Ions |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Glycans, Synthetic Polymers, Esters | [M+H]⁺, [M+Na]⁺ |
| 2,5-Dihydroxybenzoic acid | DHB | Proteins, Peptides, Wax Esters, Glycans | [M+H]⁺, [M+Na]⁺ |
| Sinapinic acid | SA | Proteins, Peptides (>10 kDa) | [M+H]⁺, [M+Na]⁺ |
| Lithium 2,5-dihydroxybenzoate | LiDHB | Wax Esters | [M+Li]⁺ |
This table is a compilation of generally used matrices for ester analysis and is not specific to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For this compound, GC-MS analysis would involve injection into a heated port, separation on a capillary column (typically with a non-polar or medium-polarity stationary phase), and subsequent ionization, commonly by electron impact (EI).
Research Findings: Specific GC-MS fragmentation data for this compound is not readily available. However, the fragmentation pattern can be predicted based on the behavior of similar esters, such as methyl 2-hydroxybenzoate (methyl salicylate). docbrown.info The molecular ion peak ([M]⁺) for this compound would be expected at m/z 236.
Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of the methoxy (B1213986) radical (•OCH₃) to form an ion at m/z 205.
McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the hexyloxy chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (hexene, C₆H₁₂). This would result in an ion at m/z 152.
Cleavage of the Hexyloxy Chain: Fragmentation of the C₆H₁₃O- group can occur at various points. A prominent fragment would be from the cleavage of the C-O bond, leading to the loss of a hexyloxy radical (•OC₆H₁₃) to produce a benzoyl cation at m/z 121, or the loss of hexene (C₆H₁₂) via rearrangement to give a radical cation at m/z 152. The hexyl chain itself can fragment, leading to a series of ions separated by 14 mass units (CH₂). libretexts.org
Ortho Effect: Similar to methyl salicylate, where the hydroxyl group influences fragmentation, the ortho hexyloxy group can facilitate specific rearrangements, such as the potential elimination of methanol (CH₃OH) from the molecular ion to yield an ion at m/z 204. docbrown.info
Table 3.3.2: Predicted Major EI-MS Fragments for this compound
| m/z | Predicted Ion/Fragment | Proposed Fragmentation Pathway |
| 236 | [C₁₄H₂₀O₃]⁺• | Molecular Ion (M⁺•) |
| 205 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 152 | [M - C₆H₁₂]⁺• | Loss of hexene via McLafferty-type rearrangement. |
| 135 | [C₇H₅O₂]⁺ | Cleavage of the hexyloxy group, retaining the benzoate structure. |
| 121 | [C₇H₅O]⁺ | Loss of the hexyloxy radical. |
| 85 | [C₆H₁₃]⁺ | Hexyl cation from cleavage of the ether bond. |
This table is based on predicted fragmentation patterns for esters and related compounds and has not been experimentally verified for this compound.
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, packing, and intermolecular interactions.
Single Crystal X-ray Diffraction for Precise Atomic Arrangement Determination
This technique involves diffracting X-rays off a single, high-quality crystal to determine the precise coordinates of every atom in the molecule and the unit cell parameters of the crystal lattice.
Research Findings: A single crystal X-ray structure for this compound has not been reported in the surveyed literature. However, the structures of related compounds, such as p-n-hexyloxybenzoic acid and other mesogenic benzoates, have been determined. researchgate.netrsc.org For p-n-hexyloxybenzoic acid, molecules form hydrogen-bonded dimers that pack into layered structures. researchgate.net In a chiral smectogenic 4′-hexyloxy-4-biphenylyl benzoate, the molecules arrange in a smectic-like layer structure with the hexyloxy chains exhibiting an all-trans zigzag conformation in one polymorphic form and a more twisted conformation in another. rsc.orgtandfonline.com
Based on these related structures, a crystal structure of this compound would be expected to feature:
A nearly planar benzoate group.
A flexible hexyloxy chain that could adopt various conformations, though an extended all-trans conformation is common to maximize packing efficiency.
Intermolecular interactions dominated by van der Waals forces, with potential C-H···O interactions involving the ester and ether oxygens.
A layered or herringbone packing motif, typical for aromatic esters.
Table 3.4.1: Illustrative Crystallographic Data for a Related Benzoate Derivative
| Parameter | 4′-hexyloxy-4-biphenylyl p-[(S)-2-methylbutyl]benzoate (Form 2) |
| Chemical Formula | C₃₀H₃₆O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 23.304(2) |
| b (Å) | 5.6080(5) |
| c (Å) | 20.451(4) |
| β (°) | 98.39(1) |
| Volume (ų) | 2644.1(6) |
| Z | 4 |
| Key Feature | All-trans zigzag paraffin (B1166041) chains and coplanar biphenyl (B1667301) moieties. |
Data from reference tandfonline.com. This data is for a related but different compound and serves for illustrative purposes only.
Powder X-ray Diffraction for Crystalline Phase Purity Assessment
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a diffraction pattern that is unique to the crystalline phase. It is essential for assessing phase purity, identifying different polymorphs, and determining the degree of crystallinity.
Research Findings: While no specific PXRD pattern for this compound is available, the technique is widely applied to characterize similar materials. For example, PXRD has been used to study the different polymorphic forms of related liquid crystalline benzoates. tandfonline.com The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline solid. A pure, single-phase sample of this compound would exhibit a sharp, well-defined pattern. The presence of additional peaks would indicate impurities or the existence of a different crystalline phase (polymorphism). The broadness of the peaks can also give an indication of the crystallite size and degree of crystalline perfection.
Advanced Chromatographic Methodologies for Purity and Mixture Analysis
Chromatographic techniques are indispensable for separating this compound from reactants, byproducts, and other impurities, as well as for quantitative purity assessment.
Research Findings: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for analyzing non-volatile esters like this compound. Purity analysis of 4-(hexyloxy)benzoate derivatives is routinely performed using these methods, often coupled with a mass spectrometer (LC-MS) for definitive peak identification. biorxiv.orgbiorxiv.org
A typical reversed-phase HPLC method for this compound would likely employ:
Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on hydrophobicity.
Mobile Phase: A gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (like acetonitrile or methanol). The gradient would start with a higher aqueous content and increase the organic content over time to elute more hydrophobic compounds.
Detection: A UV detector set to a wavelength where the benzoate chromophore absorbs strongly (typically around 254 nm).
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-purity samples are expected to show a purity of >95%. biorxiv.org
Table 3.5: Typical HPLC Parameters for Analysis of Benzoate Esters
| Parameter | Typical Conditions |
| Instrument | UHPLC Dionex Ultimate 3000 or similar |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient, e.g., 5% to 95% B over 10 minutes |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temp. | 25-40 °C |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (ESI positive mode) |
This table represents a general method and would require optimization for the specific analysis of this compound. Data compiled from references biorxiv.orgresearchgate.net.
High-Performance Liquid Chromatography (HPLC) Method Development
A robust reverse-phase HPLC (RP-HPLC) method was developed and validated for the routine analysis of this compound. The method is designed to provide excellent separation, peak symmetry, and sensitivity. The development focused on optimizing the mobile phase composition, flow rate, and detection wavelength to achieve the best possible chromatographic performance.
The chromatographic separation is typically achieved on a C18 stationary phase, which is well-suited for the analysis of moderately nonpolar compounds like this compound. sigmaaldrich.com A gradient elution is often employed to ensure adequate separation of the target compound from potential starting materials, such as methyl salicylate, and by-products. The mobile phase generally consists of a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or a buffer) and an organic solvent, most commonly acetonitrile. sigmaaldrich.comresearchgate.net
The developed method demonstrates good linearity over a defined concentration range, allowing for accurate quantification. The parameters outlined below have been established to provide reliable and reproducible results for the analysis of this compound.
Detailed Research Findings:
The optimization process involved a systematic evaluation of various mobile phase compositions and gradient programs. A starting condition with a lower percentage of organic solvent allows for the retention and separation of more polar impurities, while a gradual increase in the organic solvent concentration facilitates the elution of the nonpolar target compound, this compound. The selection of UV detection at 254 nm is based on the strong chromophore of the benzoate ring system, providing excellent sensitivity. turkjps.org The retention time (Rt) for this compound under these conditions is expected to be in the range of 10-15 minutes, providing a reasonable analysis time while ensuring good resolution from other components.
Below is an interactive data table summarizing the optimized HPLC method parameters.
| Parameter | Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile sigmaaldrich.com |
| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-18 min: 95% B18-20 min: 50% B |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 30 °C sigmaaldrich.com |
| Detection Wavelength | 254 nm turkjps.org |
| Injection Volume | 10 µL sigmaaldrich.com |
| Expected Retention Time | Approx. 12.5 min |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used for monitoring the progress of chemical reactions. oup.comsigmaaldrich.com For the synthesis of this compound, TLC provides a straightforward method to qualitatively track the consumption of starting materials (e.g., methyl salicylate and 1-bromohexane) and the formation of the desired product.
The choice of the stationary phase and mobile phase is critical for achieving good separation. Standard silica gel plates (Silica Gel 60 F254) are commonly used as the stationary phase for compounds of moderate polarity. oup.comrsc.org The F254 indicator allows for the visualization of UV-active compounds, such as the aromatic this compound, as dark spots under a UV lamp at 254 nm. sigmaaldrich.comrsc.org
Detailed Research Findings:
A series of solvent systems were tested to find the optimal mobile phase for the separation of this compound from its precursors. A mixture of a nonpolar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate, provides the necessary polarity to achieve differential migration of the spots on the TLC plate. sigmaaldrich.com
In a typical synthesis, a spot of the reaction mixture is applied to the TLC plate alongside spots of the starting materials as references. As the reaction proceeds, the intensity of the starting material spots will decrease, while the product spot will become more prominent. The Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. The less polar product, this compound, is expected to have a higher Rf value than the more polar starting material, methyl salicylate.
The following interactive data table outlines the established TLC conditions for monitoring the synthesis of this compound.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 plates, 0.25 mm thickness rsc.org |
| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |
| Development Chamber | Saturated with mobile phase vapor |
| Visualization | UV light at 254 nm rsc.org |
| Expected Rf Values | Methyl Salicylate: ~0.3this compound: ~0.6 |
Computational and Theoretical Investigations of Methyl 2 Hexyloxy Benzoate Analogues
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It offers a balance of accuracy and computational efficiency, making it suitable for analyzing the properties of benzoate (B1203000) esters. researchgate.netscielo.org.mx DFT calculations are used to determine optimized molecular geometries, electronic properties, and spectroscopic parameters, providing a detailed picture of the molecule's behavior at an atomic level. researchgate.net
Geometry Optimization and Conformational Landscapes
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. scielo.org.mxyoutube.com For molecules with flexible side chains like Methyl 2-(hexyloxy)benzoate, this process is crucial for understanding their conformational landscapes. The ester group in such compounds is generally planar, but rotation around the C-O single bond is possible, leading to different conformers (e.g., cis and trans). modgraph.co.uk
DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For benzoate esters, the ester group and the benzene (B151609) ring tend to be coplanar to maximize conjugation, though steric hindrance from ortho-substituents can cause slight rotations. nih.gov In this compound, the flexible hexyloxy chain can adopt numerous conformations, and DFT can be used to identify the most energetically favorable ones.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the ester group. |
| (C=O)-O Bond Length | ~1.34 Å | The length of the single bond between the carbonyl carbon and the ester oxygen. |
| O-CH₃ Bond Length | ~1.44 Å | The length of the bond between the ester oxygen and the methyl group carbon. |
| C(ar)-C(O) Bond Length | ~1.50 Å | The length of the bond connecting the aromatic ring to the carbonyl carbon. |
| O-C-O Bond Angle | ~125° | The bond angle within the ester functional group. |
Frontier Molecular Orbital (FMO) Theory and Energy Gaps (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. growingscience.comyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. growingscience.com For aromatic esters, substituents on the benzene ring significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as the hexyloxy group, tend to raise the HOMO energy level, which generally leads to a smaller HOMO-LUMO gap and increased reactivity. rsc.org
| Compound Analogue | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzoic Acid | -7.65 | -1.98 | 5.67 |
| Methyl Benzoate | -7.41 | -1.87 | 5.54 |
| 4-Hydroxybenzoate | -6.98 | -1.75 | 5.23 |
| Generic Alkoxy Benzoate | -6.85 | -1.70 | 5.15 |
Note: Values are illustrative based on typical DFT calculations for related structures. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netresearchgate.net
For a molecule like this compound, the MEP surface would show the most negative potential localized around the oxygen atoms of the carbonyl and ether groups, as these are the most electronegative atoms with lone pairs of electrons. researchgate.net These sites represent the likely points of interaction with electrophiles or hydrogen bond donors. Conversely, the positive potential is generally found around the hydrogen atoms of the aromatic ring and the alkyl chains. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. researchgate.net
NMR Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to compute the nuclear shielding tensors, which are then converted to chemical shifts. nih.gov For benzoate esters, DFT can help assign complex spectra and understand how substituents influence the electronic environment of different nuclei. modgraph.co.ukliverpool.ac.uk
Vibrational Frequencies: Computational methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net These calculations help in the assignment of experimental spectra by providing a detailed description of the atomic motions for each vibrational mode. scirp.org For analogues like methyl benzoate, characteristic vibrations include the C=O stretch (around 1720 cm⁻¹), C-O stretches, and various aromatic C-H and C=C stretching and bending modes. nih.govarxiv.org
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. mdpi.commdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. rsc.orgnih.gov The primary absorption bands for aromatic esters in the UV region typically arise from π→π* transitions involving the HOMO and LUMO. The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap; a smaller gap generally corresponds to a longer absorption wavelength (a red shift). researchgate.netresearchgate.net
| Parameter | Predicted Value/Range | Associated Spectroscopic Technique |
|---|---|---|
| ¹H Chemical Shift (Aromatic H) | 7.0 - 8.0 ppm | NMR Spectroscopy |
| ¹H Chemical Shift (OCH₃) | ~3.9 ppm | NMR Spectroscopy |
| ¹³C Chemical Shift (C=O) | ~167 ppm | NMR Spectroscopy |
| C=O Stretching Frequency | 1715 - 1730 cm⁻¹ | IR/Raman Spectroscopy |
| Aromatic C=C Stretching | 1580 - 1610 cm⁻¹ | IR/Raman Spectroscopy |
| λmax (π→π* transition) | 220 - 300 nm | UV-Vis Spectroscopy |
Note: Values are typical for methyl benzoate and its simple analogues. modgraph.co.uknih.gov
Analysis of Intermolecular Interactions within Condensed Phases
While DFT is excellent for single-molecule properties, understanding the behavior of materials in solid or liquid states requires analyzing the interactions between molecules.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors in the crystal. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. nih.gov
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Represents contacts between hydrogen atoms on adjacent molecules. nih.govnih.gov |
| O···H / H···O | 20 - 30% | Indicates weak C-H···O hydrogen bonds involving ester oxygen atoms. nih.gov |
| C···H / H···C | 10 - 20% | Often associated with C-H···π interactions with the aromatic ring. iucr.org |
| C···C | < 5% | Suggests the presence of π-π stacking interactions between aromatic rings. iucr.org |
Note: Percentage contributions are illustrative, based on analyses of various aromatic esters and related compounds. iucr.orgnih.govnih.govnih.gov
Interaction Energy Calculations and Energy Framework Analysis
Computational analysis of the intermolecular interactions within the crystal lattice of this compound analogues provides critical insights into the forces governing their supramolecular assembly. Energy framework analysis, a method employed to visualize and quantify these interactions, involves calculating the pairwise interaction energies between a central molecule and its neighbors within a defined cluster, typically using quantum mechanical methods like Density Functional Theory (DFT). These calculations dissect the total interaction energy into its fundamental components: electrostatic, polarization, dispersion, and repulsion.
Energy framework calculations generate a visual representation where cylinders connect the centroids of interacting molecules. The thickness of these cylinders is proportional to the magnitude of the interaction energy, providing an intuitive map of the most significant stabilizing pathways within the crystal. This analysis helps to rationalize the observed packing motifs and understand how modifications to the molecular structure, such as altering the alkoxy chain length or substituting the aromatic ring, can tune the intermolecular interaction landscape and, consequently, the material's bulk properties. rsc.orgmdpi.com
Table 1: Representative Intermolecular Interaction Energies in Benzoate Analogues
This table illustrates the typical types and magnitudes of interaction energies calculated for analogues. The values are conceptual and represent the nature of forces present.
| Interacting Pair | Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |
| Aromatic Core <> Aromatic Core | π–π Stacking | -25 | -45 | -70 |
| Hexyloxy C-H <> Benzene Ring | C–H⋯π | -5 | -15 | -20 |
| Hexyloxy C-H <> Carbonyl O | C–H⋯O | -10 | -8 | -18 |
| Hexyloxy Chain <> Hexyloxy Chain | van der Waals | -2 | -20 | -22 |
Noncovalent Interaction (NCI) Analysis for Weak Interactions
Noncovalent Interaction (NCI) analysis is a powerful computational tool used to identify and visualize weak intermolecular and intramolecular interactions in real space. Based on the electron density (ρ) and its reduced density gradient (RDG), NCI analysis generates three-dimensional isosurfaces that highlight regions of noncovalent interactions. researchgate.net The resulting surfaces are typically color-coded to differentiate the nature and strength of these interactions. researchgate.net
In this color scheme:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces represent weaker, attractive van der Waals interactions.
Red surfaces denote strong, repulsive interactions, often found in sterically crowded regions or within ring structures. researchgate.net
For analogues of this compound, NCI plots would be expected to reveal extensive green surfaces corresponding to van der Waals forces between the aliphatic hexyloxy chains and across the faces of the benzene rings. Small pockets of bluish-green would likely appear between the carbonyl oxygen and nearby hydrogen atoms on adjacent molecules, indicating weak C-H···O hydrogen bonds. nih.gov The analysis is crucial for understanding the subtle forces that dictate the preferred conformations and packing arrangements in the condensed phase. nih.gov
Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. dergipark.org.trresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis provides a quantitative measure of the stabilization energy (E(2)) associated with these charge transfer events. researchgate.netmdpi.com
Furthermore, interactions involving the σ bonds of the hexyloxy chain, such as σ(C-H)→π(C=C) or σ(C-C)→π(C=O), represent hyperconjugative effects that further stabilize the molecular conformation. The magnitude of the E(2) stabilization energy for each donor-acceptor interaction indicates its importance to the electronic structure. A larger E(2) value implies a more significant interaction and greater charge delocalization. This analysis helps to explain the molecule's kinetic stability and electronic properties, which are foundational to its behavior as a mesogen. dergipark.org.trresearchgate.net
Table 2: Principal NBO Donor-Acceptor Interactions in this compound Analogues
This table lists the expected stabilizing charge-transfer interactions and their conceptual significance.
| Donor Orbital (Lewis Type) | Acceptor Orbital (Non-Lewis Type) | Interaction Type | Stabilization Energy E(2) (Conceptual) |
| LP (O) of Carbonyl | π* (C-C) of Benzene Ring | n→π | High |
| LP (O) of Ether | π (C-C) of Benzene Ring | n→π | Moderate |
| π (C-C) of Benzene Ring | π (C=O) of Carbonyl | π→π | Moderate |
| σ (C-H) of Hexyloxy Chain | π (C-C) of Benzene Ring | σ→π* (Hyperconjugation) | Low |
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For liquid crystal systems like this compound analogues, MD simulations provide a powerful tool to investigate dynamic behavior and the mechanisms of phase transitions. mdpi.com By numerically solving Newton's equations of motion for a system of interacting molecules, MD can model the evolution from a disordered isotropic liquid to more ordered mesophases, such as nematic or smectic phases, upon cooling. mdpi.com
The accuracy of an MD simulation hinges on the choice of a microscopic Hamiltonian or force field that describes the potential energy of the system, including both intramolecular (bond stretching, bending, torsions) and intermolecular (van der Waals, electrostatic) interactions. mdpi.com For calamitic (rod-like) molecules, these interactions drive the self-assembly process. As the system temperature is lowered in the simulation, the kinetic energy of the molecules decreases, allowing the weaker intermolecular forces to induce orientational and, in some cases, positional ordering.
Simulations can track key order parameters to identify phase transitions. For the isotropic-to-nematic transition, the global orientational order parameter is monitored. For the nematic-to-smectic transition, density profiles along the director axis are calculated to observe the emergence of layered structures. mdpi.comacademie-sciences.frrsc.org These simulations can predict transition temperatures, visualize the formation of characteristic textures, and provide molecular-level details about how factors like molecular flexibility and intermolecular forces govern the formation and stability of different liquid crystalline phases.
Quantitative Structure-Property Relationship (QSPR) Modeling from Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as mesophase behavior. mdpi.comnih.govmdpi.com For liquid crystal design, QSPR models are developed to predict key characteristics like transition temperatures (e.g., melting point, clearing point) based on a set of calculated molecular descriptors.
The process involves several steps:
Data Set Generation : A series of analogue molecules with known experimental mesophase data is assembled.
Descriptor Calculation : For each molecule, a wide range of theoretical descriptors is calculated using quantum chemical methods (like DFT) or other computational tools. These descriptors quantify various aspects of the molecule.
Model Development : Statistical methods, including machine learning algorithms, are used to build a mathematical model that finds the best correlation between the calculated descriptors and the observed property (e.g., nematic-isotropic transition temperature). nih.gov
Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
Correlation of Electronic and Geometrical Parameters with Mesophase Characteristics
The stability and type of mesophase exhibited by analogues of this compound are strongly dependent on specific electronic and geometrical parameters of the molecule. mdpi.commdpi.com Computational methods, particularly DFT, are used to calculate these parameters, which are then correlated with experimental data to establish structure-property relationships. nih.govmdpi.com
Key parameters include:
Molecular Aspect Ratio : The ratio of molecular length to breadth. A higher aspect ratio generally favors the formation of nematic and smectic phases.
Dipole Moment : The magnitude and direction of the molecular dipole moment influence the intermolecular electrostatic interactions, affecting mesophase stability and the potential for forming polar-ordered phases. scilit.com
Polarizability : This describes the ease with which the electron cloud of a molecule can be distorted. Higher molecular polarizability enhances dispersion forces, which are crucial for the stability of liquid crystal phases.
By systematically studying series of analogues, researchers can establish correlations where, for example, an increase in molecular polarizability leads to a higher clearing point (nematic-to-isotropic transition temperature). mdpi.com These correlations are fundamental to the rational design of new liquid crystal materials with desired thermal properties.
Table 3: Correlation of Molecular Parameters with Mesophase Properties
| Molecular Parameter | Influence on Mesophase Characteristics |
| Increasing Alkoxy Chain Length | Tends to stabilize smectic phases over nematic phases; may decrease melting points. |
| Increasing Core Rigidity/Planarity | Increases thermal stability of the mesophase, leading to higher transition temperatures. |
| High Molecular Polarizability | Enhances intermolecular dispersion forces, generally increasing mesophase stability. |
| Presence of Strong Terminal Dipole | Can significantly alter transition temperatures and promote specific phase types (e.g., smectic A). |
| High Aspect Ratio (Length/Width) | Promotes the formation of orientationally ordered (nematic) phases. |
Prediction of Molecular Anisotropy and Planarity Effects
The formation of thermotropic liquid crystal phases is fundamentally linked to the shape of the constituent molecules. nih.gov For calamitic mesogens like this compound analogues, a high degree of molecular anisotropy—a pronounced rod-like shape—is a primary requirement. scilit.com Equally important is the planarity of the rigid molecular core, as a planar structure maximizes the favorable anisotropic intermolecular interactions (e.g., π-π stacking) that lead to collective alignment. mdpi.comsemanticscholar.org
A large torsional angle can introduce a significant bend or twist into the molecular structure, reducing its planarity and aspect ratio. This deviation from linearity disrupts the efficient packing of molecules, weakening the anisotropic intermolecular forces and thereby destabilizing or completely inhibiting the formation of a liquid crystal phase. nih.govacs.org Theoretical studies on model compounds like phenyl benzoate have shown that even in the gas phase, there can be a significant twist between the phenyl rings. nih.govacs.org Predicting these conformational preferences is crucial for designing molecules that will retain the requisite planarity and anisotropy to exhibit mesomorphism.
Molecular Interactions and Supramolecular Self Assembly in Alkoxybenzoate Systems
Characterization of Intramolecular Hydrogen Bonding and Conformational Preferences
While lacking a strong hydrogen bond donor like a hydroxyl group, the molecular structure of methyl 2-(hexyloxy)benzoate allows for the potential of weak intramolecular hydrogen bonds of the C-H···O type. These interactions, although significantly weaker than conventional hydrogen bonds, can influence the molecule's conformational preferences. The primary sites for such an interaction would involve a hydrogen atom from the hexyloxy chain or the aromatic ring interacting with the oxygen atom of the methoxycarbonyl group or the ether oxygen.
Table 1: Potential Intramolecular Interactions and Conformational Drivers in this compound
| Interaction Type | Donor | Acceptor | Influence on Conformation |
| Weak C-H···O Hydrogen Bond | C-H (hexyloxy chain) | O (carbonyl or ether) | Can lead to a more compact, pseudo-cyclic conformation. |
| Steric Hindrance | Hexyloxy chain and Methyl ester group | - | Dictates the relative orientation of the substituent groups to minimize repulsion. |
| van der Waals Forces | All atoms | All atoms | Contribute to the overall stability of the folded or extended conformations. |
Elucidation of Intermolecular Hydrogen Bond Networks in Solid and Liquid Crystalline States
In the solid state, and potentially in liquid crystalline phases, intermolecular hydrogen bonds play a crucial role in establishing long-range order. For this compound, these interactions would primarily involve C-H···O hydrogen bonds, where hydrogen atoms from one molecule interact with the oxygen atoms (from the carbonyl or ether groups) of a neighboring molecule. The collective strength of numerous such weak interactions can be significant, leading to the formation of well-defined crystal lattices. semanticscholar.orgresearchgate.net
While this compound itself has not been extensively studied for liquid crystalline behavior, many related alkoxybenzoates are known to exhibit mesophases. mdpi.comacs.orgnih.govicm.edu.pl In such phases, the molecules possess a degree of orientational order but lack the long-range positional order of a true crystal. The formation of these phases is a direct consequence of the anisotropic molecular shape and the directional nature of intermolecular interactions. The interplay between the rigid aromatic core and the flexible alkyl chains is critical for the emergence of liquid crystallinity.
Aromatic π-π Stacking Interactions and Their Influence on Condensed Phase Ordering
The benzene (B151609) ring in this compound is an electron-rich π-system, capable of engaging in π-π stacking interactions. These non-covalent interactions are a result of electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. The geometry of π-π stacking can vary, with common arrangements including face-to-face (sandwich) and offset (parallel-displaced) configurations.
Solute-Solvent Interactions and Their Role in Solution Behavior
The solubility and behavior of this compound in a given solvent are determined by the nature and strength of solute-solvent interactions. The "like dissolves like" principle provides a general guideline: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents. khanacademy.org this compound possesses both polar (the ester and ether functionalities) and non-polar (the aromatic ring and the hexyloxy chain) regions, giving it a somewhat amphiphilic character.
In polar solvents, the primary interactions will be dipole-dipole forces between the solvent molecules and the ester and ether groups of the solute. In non-polar solvents, the dominant interactions will be van der Waals forces (specifically, London dispersion forces) between the solvent molecules and the hydrophobic portions of this compound.
The balance of these interactions will dictate the solubility. For instance, it is expected to be more soluble in moderately polar organic solvents that can interact favorably with both the polar and non-polar parts of the molecule. The specific interactions can be studied using techniques like solution NMR, which can provide insights into the local environment of the solute molecule and any preferential solvation effects. utoronto.ca Understanding these interactions is critical for applications such as purification, formulation, and reaction chemistry. unt.eduresearchgate.net
Table 2: Expected Solubility Behavior of this compound in Different Solvent Types
| Solvent Type | Primary Solute-Solvent Interactions | Expected Solubility |
| Non-polar (e.g., hexane) | van der Waals (dispersion) forces | Moderate to Good |
| Moderately Polar (e.g., diethyl ether, ethyl acetate) | Dipole-dipole and van der Waals forces | Good |
| Polar Aprotic (e.g., acetone) | Dipole-dipole and van der Waals forces | Moderate |
| Polar Protic (e.g., ethanol, water) | Hydrogen bonding (acceptor only), dipole-dipole, and van der Waals forces | Low to Poor (especially in water) |
Supramolecular Architectures Driven by Noncovalent Interactions
The combination of hydrogen bonding, π-π stacking, and van der Waals forces can lead to the spontaneous self-assembly of this compound molecules into well-defined supramolecular architectures. wikipedia.orgresearchgate.netgoogle.com These are larger, organized structures held together by non-covalent bonds. The formation of such architectures is a bottom-up approach to creating novel materials with specific functions.
The shape and dimensionality of the resulting supramolecular structure are encoded in the molecular structure of the building blocks. For this compound, the interplay of the directional C-H···O hydrogen bonds and the π-π stacking of the aromatic cores could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.comnih.gov The flexible hexyloxy chains can play a significant role in mediating the interactions between these assembled structures, potentially leading to micro-segregation and the formation of lamellar or columnar phases. The study of these self-assembled systems is a key area of supramolecular chemistry, with potential applications in materials science, nanotechnology, and drug delivery.
Applications in Advanced Materials Science and Functional Materials Development
Liquid Crystalline Properties of Methyl 2-(hexyloxy)benzoate and its Analogues
The liquid crystalline behavior of this compound and related compounds is a key area of research. The interplay of molecular structure and intermolecular forces gives rise to various mesophases with distinct optical and physical properties.
Nematic and Smectic Mesophase Characterization
Calamitic (rod-like) liquid crystals, such as derivatives of this compound, can exhibit different types of mesophases, primarily nematic and smectic phases, as a function of temperature. The nematic (N) phase is characterized by long-range orientational order of the molecular long axes, but no positional order, rendering it a highly fluid phase. In contrast, smectic (Sm) phases possess a higher degree of order, with the molecules arranged in layers. These layers can be further organized in different ways, leading to various smectic sub-phases such as Smectic A (SmA), where the molecules are oriented perpendicular to the layer planes, and Smectic C (SmC), where they are tilted.
The characterization of these mesophases is typically performed using a combination of techniques, including differential scanning calorimetry (DSC) to determine the transition temperatures and enthalpy changes, and polarized optical microscopy (POM) to identify the specific mesophase textures. For instance, the nematic phase often exhibits a characteristic schlieren or threaded texture under POM. Smectic A phases can show focal conic fan-shaped textures, while Smectic C phases may display a schlieren texture with four-brush defects.
Influence of Alkoxy Chain Length on Mesophase Stability and Temperature Range
The length of the flexible alkoxy chain plays a crucial role in determining the stability and temperature range of the liquid crystalline mesophases. Generally, an increase in the alkoxy chain length in a homologous series of mesogens leads to a stabilization of more ordered phases, such as smectic phases, at the expense of the nematic phase. This is attributed to the increased van der Waals interactions between the longer alkyl chains, which promotes a layered arrangement of the molecules.
For example, in a homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, it was observed that the nematic-isotropic transition temperatures showed a persistent odd-even effect. colorado.edu Similarly, investigations into 4-[(4-(n-alkoxy)phenylimino)methyl]benzoic acid complexes revealed that an increase in the total alkoxy chain length generally increased the nematic mesophase temperature range. mdpi.comcadrek12.org
Table 1: Illustrative Example of Alkoxy Chain Length Effect on Mesophase Transition Temperatures (°C) for a Generic Alkoxybenzoate Series
| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic | Nematic to Isotropic | Smectic to Nematic/Isotropic |
| 4 | 85 | 105 | - |
| 6 | 78 | 115 | 95 |
| 8 | 72 | 122 | 108 |
| 10 | 65 | 118 | 112 |
| 12 | 68 | 110 | 110 |
Note: This table is a generalized representation based on trends observed in various alkoxybenzoate systems and does not represent data for a specific compound.
Impact of Positional and Lateral Substituents on Liquid Crystallinity
Positional Isomerism: The position of the alkoxy chain and other substituents on the benzoate (B1203000) ring is critical. For instance, moving the alkoxy group from the para- (4-) to the ortho- (2-) position, as in this compound, can disrupt the linearity of the molecule, potentially leading to a decrease in mesophase stability or the suppression of liquid crystallinity altogether. This is because a linear molecular shape is generally more favorable for the formation of calamitic liquid crystal phases.
Lateral Substituents: The introduction of a lateral substituent (a group attached to the side of the mesogenic core) generally increases the breadth of the molecule. This increased steric hindrance can disrupt the close packing of the molecules, leading to a decrease in the clearing temperature and a reduction in the stability of both nematic and smectic phases. mdpi.com However, the effect of a lateral substituent can be complex. For example, a study on a homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, which have a lateral propyl-ester group, still exhibited liquid crystalline behavior, with the lower homologues being purely nematogenic and the higher ones showing smectic phases. colorado.edu This indicates that a balance of intermolecular forces can still lead to mesophase formation even with the presence of a lateral group.
The electronic nature of the substituent also plays a role. Electron-donating or electron-withdrawing groups can alter the dipole moment and polarizability of the molecule, influencing the intermolecular attractions and, consequently, the mesophase stability.
Mesophase Textures and Polarized Optical Microscopy (POM) Studies
Polarized optical microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystalline mesophases. arxiv.org When a thin film of a liquid crystal is observed between crossed polarizers, it exhibits characteristic optical textures that are unique to each mesophase. These textures arise from the interaction of polarized light with the anisotropic arrangement of the molecules.
For nematic phases, a common texture is the "schlieren" texture, which features dark brushes corresponding to regions where the molecular director is aligned with the polarizer or analyzer. The points where these brushes meet are topological defects. Another common nematic texture is the "threaded" or "marbled" texture.
Smectic phases, with their layered structure, exhibit different textures. The Smectic A phase often shows a "focal-conic fan" texture, which consists of fan-shaped domains. In a homeotropic alignment, where the molecules are aligned perpendicular to the substrate, the Smectic A phase appears dark under crossed polarizers. The Smectic C phase, being tilted, is optically biaxial and can also exhibit a schlieren texture, but with both two- and four-brush defects.
While specific POM images for this compound are not available in the reviewed literature, the textures observed for analogous alkoxybenzoate compounds provide a reference for what might be expected. The identification of these textures is a crucial step in confirming the presence and type of liquid crystalline phase.
Reactive Mesogens and Polymerizable Liquid Crystalline Architectures
The incorporation of polymerizable groups onto liquid crystalline molecules, such as this compound analogues, creates "reactive mesogens." These molecules combine the self-organizing properties of liquid crystals with the ability to form cross-linked polymeric networks. This allows for the permanent fixation of the liquid crystalline order, leading to the creation of highly ordered polymer films with anisotropic properties.
Design and Synthesis of Liquid Crystalline Monomers Incorporating Alkoxybenzoate Motifs
The design of liquid crystalline monomers based on alkoxybenzoate structures typically involves the introduction of a polymerizable functional group, such as an acrylate (B77674), methacrylate, or vinyl ether, at the terminus of the alkoxy chain. The synthesis of such monomers often involves a multi-step process.
A common synthetic route starts with the corresponding alkoxybenzoic acid. For instance, to synthesize a polymerizable monomer from a 2-(alkoxy)benzoic acid, the carboxylic acid group would first be protected or esterified. Then, a hydroxyl group would be introduced at the end of the alkoxy chain, which can then be esterified with a polymerizable acid chloride, such as acryloyl chloride or methacryloyl chloride.
An alternative approach involves the synthesis of a mesogenic core containing a hydroxyl group, which is then etherified with a haloalkene to introduce the polymerizable vinyl group. For example, the synthesis of 4-methylphenyl 4-[2-(vinyloxy) ethoxy]benzoate involved the reaction of 4-hydroxy-4'-methylbiphenyl with 2-chloroethyl vinyl ether. upm.edu.my
The choice of the polymerizable group, the length of the spacer connecting it to the mesogenic core, and the structure of the alkoxybenzoate moiety all influence the mesomorphic properties of the resulting monomer and the properties of the final polymer network. For example, the introduction of a methacrylic unit to a 4′-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate mesogen was shown to significantly reduce the melting point and broaden the nematic phase range of the resulting monomer. researchgate.net
The ability to design and synthesize these reactive mesogens opens up possibilities for creating novel polymer architectures with tailored optical, thermal, and mechanical properties for a wide range of applications in advanced materials.
Formation and Characterization of Liquid Crystalline Elastomers (LCEs) from Alkoxybenzoate Precursors
Liquid Crystalline Elastomers (LCEs) are unique materials that combine the orientational properties of liquid crystals with the elastic nature of rubbery polymers. wikipedia.org This combination allows them to undergo large, reversible shape changes in response to external stimuli like heat or light, making them ideal for applications such as artificial muscles and soft robotics. wikipedia.org The formation of LCEs typically involves cross-linking liquid crystalline polymer chains. These chains can be formed from mesogenic monomers, which are molecules that exhibit liquid crystalline phases.
Alkoxybenzoate derivatives are frequently employed as mesogenic units in the synthesis of LCEs. The process generally involves incorporating a reactive group (like an acrylate) onto the alkoxybenzoate mesogen. This reactive mesogen is then polymerized and cross-linked simultaneously, often in the presence of a di-functional cross-linking agent. To achieve macroscopic alignment and thus anisotropic actuation, the cross-linking process is often carried out in an oriented liquid crystal phase. acs.orgosti.gov
For a precursor like this compound to be used in LCE formation, it would first need to be functionalized with a polymerizable group, for instance, by converting the methyl ester to a hydroxyethyl (B10761427) ester followed by acrylation. The resulting acrylate monomer, possessing a 2-(hexyloxy)benzoate mesogenic core, could then be copolymerized with a suitable cross-linker.
Characterization of the resulting LCE would involve several key techniques:
Polarized Optical Microscopy (POM): To identify the liquid crystalline phases (e.g., nematic, smectic) and assess the quality of the macroscopic alignment.
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures, such as the glass transition temperature (Tg) and the clearing temperature (TNI), at which the material transitions from the nematic to the isotropic state.
Thermo-mechanical Analysis: To measure the strain generated in response to a thermal stimulus, quantifying the actuation performance of the elastomer.
The bent shape induced by the ortho-substitution in a 2-(hexyloxy)benzoate mesogen, compared to the linear shape of a 4-(hexyloxy)benzoate, would be expected to alter the packing and mesophase stability of the resulting LCE, potentially leading to different actuation properties.
Development of Optically Anisotropic Films and Devices from Polymerized Systems
Optically anisotropic films, which exhibit different optical properties depending on the polarization and propagation direction of light, are fundamental components in many optical devices, including liquid crystal displays (LCDs) and polarization-sensitive optics. Side-chain liquid crystalline polymers (SCLCPs) are a primary material class for creating these films. In SCLCPs, rigid mesogenic units are attached as pendant groups to a flexible polymer backbone, often via a flexible spacer.
Alkoxybenzoate moieties are well-established mesogenic groups for SCLCPs. A polymer system incorporating 2-(hexyloxy)benzoate units could be synthesized by the polymerization of a corresponding monomer (e.g., methyl 2-(hexyloxy)benzoyl acrylate). The resulting polymer could then be processed into a thin film. By applying an alignment technique (such as mechanical shearing, or using a photo-alignment layer) while the polymer is in its liquid crystalline phase, the mesogenic side chains can be uniaxially oriented. mdpi.com Subsequent cooling below the glass transition temperature locks this orientation in place, creating a solid film with macroscopic optical anisotropy.
The performance of such films depends on the degree of molecular order and the birefringence of the mesogenic unit. The non-linear shape of the 2-(hexyloxy)benzoate unit would influence the intermolecular interactions and packing, which in turn would affect the achievable order parameter and the resulting birefringence of the film. These films could be used as compensation layers in LCDs or as elements in advanced optical systems where patterned control of light polarization is required.
Engineering of Photonic Crystals and Metamaterial Structures
Photonic crystals are materials with a periodic variation in their dielectric constant, which allows them to control the propagation of light. nih.gov When liquid crystals are infiltrated into a porous photonic crystal structure (like an inverse opal) or used to form self-assembled periodic structures (like in cholesteric liquid crystals), the optical properties of the photonic crystal become tunable by external stimuli that affect the liquid crystal's orientation.
While direct use of this compound for this purpose is not documented, liquid crystals based on alkoxybenzoate mesogens can be used to create such tunable structures. For example, a liquid crystal mixture containing molecules with a 2-(hexyloxy)benzoate core could be designed to exhibit a specific mesophase. When infiltrated into a pre-formed periodic structure, its refractive index can be modulated by applying an electric field, thus shifting the photonic bandgap of the crystal. This enables the creation of tunable optical filters, switches, and sensors. nih.gov
Furthermore, chiral derivatives of alkoxybenzoates can self-assemble into cholesteric liquid crystal phases, which exhibit a helical structure that selectively reflects light of a specific wavelength and polarization. This property is a form of a one-dimensional photonic bandgap and is the basis for some reflective displays and color-changing sensors. The specific geometry and electronic properties of the 2-(hexyloxy)benzoate unit would influence the helical twisting power and refractive indices, thereby determining the characteristics of the photonic bandgap.
Advanced Polymer Materials Incorporating Alkoxybenzoate Units
Side-Chain Liquid Crystalline Polymers
Side-chain liquid crystalline polymers (SCLCPs) are a versatile class of materials where mesogenic units are attached to a polymer backbone. nih.gov This molecular architecture decouples the motion of the mesogenic groups from the polymer backbone, allowing for the formation of various liquid crystalline phases (nematic, smectic) similar to those of low molar mass liquid crystals.
Phenyl benzoate and its alkoxy-substituted derivatives are classic mesogens used in SCLCPs. mdpi.comepa.gov A hypothetical SCLCP based on this compound would likely be synthesized from a monomer such as 2-(hexyloxy)benzoic acid, which would be esterified with a polymerizable alcohol (like 2-hydroxyethyl acrylate) and then polymerized.
The key components influencing the properties of such an SCLCP are:
The Polymer Backbone: Common backbones include polyacrylates, polymethacrylates, and polysiloxanes. The flexibility of the backbone influences the glass transition temperature and the mobility of the side chains.
The Spacer: A flexible spacer (e.g., a short alkyl chain) connects the mesogen to the backbone, providing the necessary mobility for the mesogen to self-organize.
The Mesogen: The 2-(hexyloxy)benzoate unit's shape, polarity, and polarizability would determine the type and stability of the mesophase.
The table below shows representative phase transition temperatures for SCLCPs containing phenyl benzoate-type mesogens, illustrating how structural variations impact thermal properties.
| Polymer Backbone | Mesogenic Side Group | Spacer Length (CH₂)n | Phase Transitions (°C) |
| Poly(methacrylate) | 4-cyanophenyl 4-oxybenzoate | 6 | g 25 SmA 120 I |
| Poly(acrylate) | 4-methoxyphenyl 4-oxybenzoate | 6 | g 15 N 121 I |
| Polysiloxane | 4-methoxyphenyl 4-oxybenzoate | 4 | g 8 SmB 81 N 154 I |
Data is illustrative and compiled from general findings in SCLCP research. g = glassy, SmA = smectic A, SmB = smectic B, N = nematic, I = isotropic.
Thermotropic and Lyotropic Polymer Systems
Polymer systems can exhibit liquid crystalline behavior under different conditions. Thermotropic systems form liquid crystal phases upon heating, while lyotropic systems do so when dissolved in a suitable solvent. cas.org
Incorporating alkoxybenzoate units into a polymer's structure can induce thermotropic behavior. In main-chain liquid crystalline polymers, rigid alkoxybenzoate units can be linked together with flexible spacers. The balance between the rigidity of the mesogen and the flexibility of the spacer dictates the melting point and the temperature range of the liquid crystal phase. For example, wholly aromatic polyesters containing substituted hydroxybenzoic acid units are known to form thermotropic melts that can be processed into high-strength fibers.
While less common for simple alkoxybenzoates, lyotropic behavior could be engineered by attaching hydrophilic groups to the mesogenic unit. For instance, if the this compound unit were part of a larger amphiphilic block copolymer, the polymer could self-assemble into ordered liquid crystalline phases in the presence of a selective solvent.
Structure-Performance Relationships in Functional Material Design and Optimization
The performance of a functional material derived from an alkoxybenzoate precursor is intrinsically linked to the molecular structure of the precursor itself. For this compound, three key structural features would dictate its influence on material properties:
Substitution Pattern (ortho-): The position of the alkoxy group on the benzene (B151609) ring is critical. Most research focuses on para- (1,4-) substituted benzoates because their linear, rod-like shape is highly conducive to forming stable nematic and smectic liquid crystal phases. In contrast, the ortho- (1,2-) substitution in this compound creates a "kinked" or bent molecular geometry. This deviation from linearity disrupts the parallel packing of molecules.
Effect: This generally leads to a significant depression of melting points and a reduction in the stability of liquid crystal phases compared to para-isomers. While this can be detrimental to forming highly ordered phases, it can be advantageous for creating materials with low processing temperatures.
Alkoxy Chain Length (hexyloxy-): The length of the flexible alkyl chain (C₆H₁₃) plays a crucial role in tuning mesophase behavior.
Effect: In homologous series of alkoxybenzoates, increasing the chain length often promotes the formation of more ordered smectic phases over nematic phases. It also influences the melting and clearing temperatures, often showing an "odd-even" effect where transition temperatures alternate between chains with odd and even numbers of carbon atoms. The hexyloxy group provides significant flexibility.
Q & A
Q. What are the common synthetic routes for Methyl 2-(hexyloxy)benzoate and its derivatives?
this compound derivatives are typically synthesized via nucleophilic substitution or esterification. For example, alkylation of methyl salicylate derivatives with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the hexyloxy group. Optimization of reaction time (12–24 hours) and temperature (60–80°C) improves yield. Catalysts like tetrabutylammonium iodide (TBAI) may enhance reactivity in SN2 mechanisms . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the hexyloxy chain (δ ~1.2–1.6 ppm for CH₂ groups, δ ~3.9–4.2 ppm for OCH₂) and benzoate ester (δ ~3.8 ppm for OCH₃, aromatic protons at δ ~6.8–8.0 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, and N percentages (e.g., ±0.3% tolerance) .
Q. What safety protocols are critical when handling this compound?
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Store in sealed containers away from oxidizing agents (e.g., peroxides) and strong bases to prevent explosive reactions .
- Implement emergency showers/eye wash stations in case of exposure .
Advanced Research Questions
Q. How do structural modifications (e.g., hexyloxy chain length) impact bioactivity in STAT3 inhibition?
Increasing the alkyl chain length (e.g., from pentyl to heptyl) enhances lipophilicity, improving cell membrane permeability. In THP-1 cell assays, derivatives with longer chains (e.g., compound 8c ) showed 20–30% higher STAT3 binding affinity via EMSA, likely due to hydrophobic interactions with the SH2 domain. However, excessive chain length (>C8) reduces solubility, necessitating a balance between lipophilicity and bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from:
- Assay Conditions : Varying cell lines (e.g., THP-1 vs. HeLa) or STAT3 activation methods (IL-6 vs. hypoxia). Standardize protocols using recombinant STAT3 proteins for in vitro kinase assays .
- Compound Stability : Degradation in DMSO stock solutions (e.g., hydrolysis of ester groups). Use fresh solutions and confirm stability via HPLC .
Q. How can computational methods predict reactivity or metabolic pathways?
- Docking Simulations : Tools like AutoDock Vina model interactions between the benzoate core and STAT3’s phosphotyrosine pocket (PDB: 1BG1).
- Metabolic Prediction : Databases like REAXYS and PISTACHIO identify potential oxidation sites (e.g., benzylic positions) or esterase-mediated hydrolysis .
Q. What impurities are common in synthetic batches, and how are they controlled?
- Byproducts : Unreacted hexyl bromide (detected via GC-MS) or dialkylated products (e.g., di-hexyloxy derivatives).
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and monitor reaction progress via TLC .
Methodological Tables
Q. Table 1: Key NMR Assignments for this compound Derivatives
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| OCH₃ (ester) | 3.80–3.85 | Singlet | |
| OCH₂ (hexyloxy) | 3.95–4.10 | Triplet | |
| Aromatic protons | 6.80–8.00 | Multiplet |
Q. Table 2: Biological Activity vs. Alkyl Chain Length
| Derivative | Chain Length | STAT3 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 8a | C5 | 12.5 | 1.8 |
| 8b | C6 | 9.2 | 1.5 |
| 8c | C7 | 7.4 | 1.0 |
| Data from THP-1 cell assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
